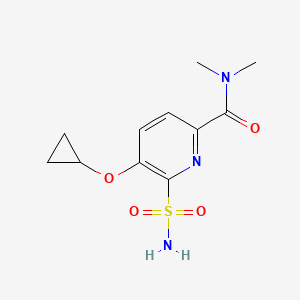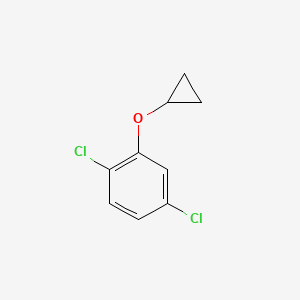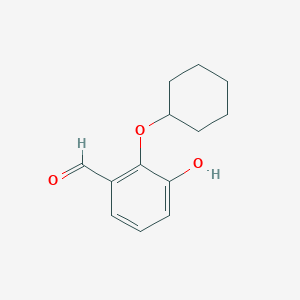
2-(Cyclohexyloxy)-3-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexyloxy)-3-hydroxybenzaldehyde is an organic compound with a unique structure that combines a cyclohexyloxy group and a hydroxybenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-3-hydroxybenzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with cyclohexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexyloxy)-3-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(Cyclohexyloxy)-3-hydroxybenzoic acid.
Reduction: Formation of 2-(Cyclohexyloxy)-3-hydroxybenzyl alcohol.
Substitution: Formation of 2-(Cyclohexyloxy)-3-halobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexyloxy)-3-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexyloxy)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
2-(Cyclohexyloxy)-3-hydroxybenzaldehyde can be compared with other similar compounds, such as:
2-(Cyclohexyloxy)-4-hydroxybenzaldehyde: Similar structure but with the hydroxy group at a different position, which may affect its reactivity and biological activity.
2-(Cyclohexyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties and applications.
2-(Cyclohexyloxy)-3-nitrobenzaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-cyclohexyloxy-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H16O3/c14-9-10-5-4-8-12(15)13(10)16-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7H2 |
InChI-Schlüssel |
VWWJBPAHPASAFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=C(C=CC=C2O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


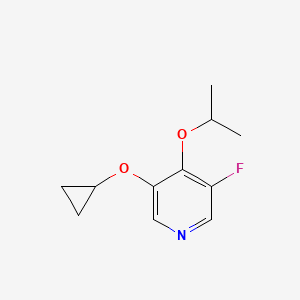
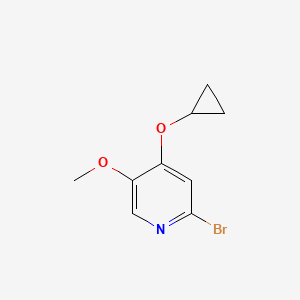
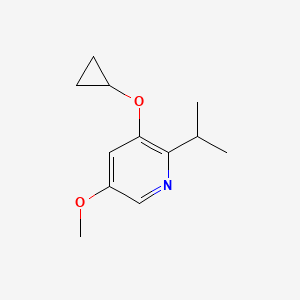

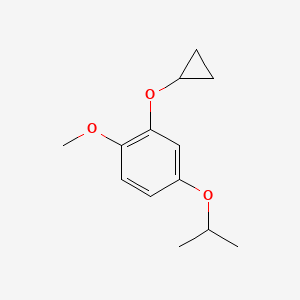
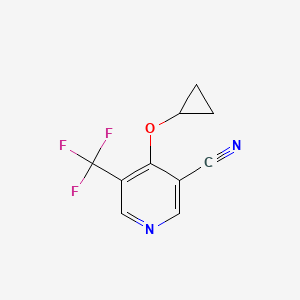
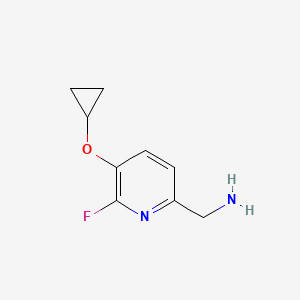
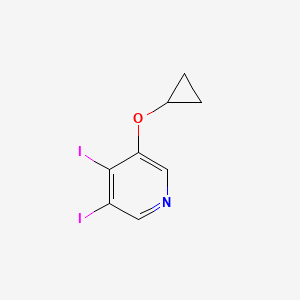
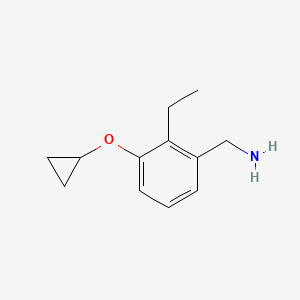
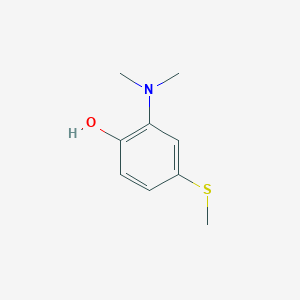
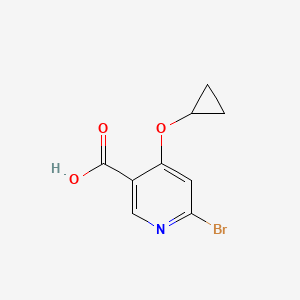
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel-](/img/structure/B14828467.png)
